Cas no 23742-17-8 (2,3-Difluoro-4-(trifluoromethyl)benzoic acid)
2,3-Difluoro-4-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Difluoro-4-(trifluoromethyl)benzoic acid
- 23742-17-8
- DTXSID40946534
- CS-0134063
- 630-272-1
- PS-7769
- AKOS005258510
- MFCD00236256
- 2,3-DIFLUORO-4-(TRIFLUOROMETHYL)BENZOICACID
- 237424-17-8
- URRNELYPUJPPFT-UHFFFAOYSA-N
- DTXCID901374817
- SCHEMBL1458482
-
- MDL: MFCD00236256
- Inchi: 1S/C8H3F5O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
- InChI Key: URRNELYPUJPPFT-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=O)O)C=CC=1C(F)(F)F)F
Computed Properties
- Exact Mass: 226.005
- Monoisotopic Mass: 226.005
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3A^2
- XLogP3: 2.5
Experimental Properties
- Color/Form: Yellow brown powder
- Density: 1.571
- Boiling Point: 241.4°Cat760mmHg
- Flash Point: 99.8°C
- Refractive Index: 1.443
2,3-Difluoro-4-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 007885-100mg |
2,3-Difluoro-4-(trifluoromethyl)benzoic acid |
23742-17-8 | 100mg |
$55.00 | 2024-07-19 | ||
| 1PlusChem | 1P01FGCT-100mg |
2,3-Difluoro-4-(trifluoromethyl)benzoic acid |
23742-17-8 | 100mg |
$83.00 | 2024-05-23 | ||
| A2B Chem LLC | AX99853-100mg |
2,3-Difluoro-4-(trifluoromethyl)benzoic acid |
23742-17-8 | 100mg |
$55.00 | 2024-04-20 | ||
| A2B Chem LLC | AX99853-1g |
2,3-Difluoro-4-(trifluoromethyl)benzoic acid |
23742-17-8 | 1g |
$50.00 | 2023-12-31 | ||
| Oakwood | 007885-1g |
2,3-Difluoro-4-(trifluoromethyl)benzoic acid |
23742-17-8 | 1g |
$50.00 | 2023-09-16 | ||
| 1PlusChem | 1P01FGCT-1g |
2,3-Difluoro-4-(trifluoromethyl)benzoic acid |
23742-17-8 | 1g |
$78.00 | 2023-12-18 |
2,3-Difluoro-4-(trifluoromethyl)benzoic acid Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2,3-Difluoro-4-(trifluoromethyl)benzoic acid
Introduction to 2,3-Difluoro-4-(trifluoromethyl)benzoic acid (CAS No. 23742-17-8)
2,3-Difluoro-4-(trifluoromethyl)benzoic acid, with the CAS number 23742-17-8, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, characterized by the presence of two fluorine atoms at the 2 and 3 positions of the benzene ring and a trifluoromethyl group at the 4 position, make it a versatile intermediate in synthetic chemistry. The compound's molecular formula, C9H3F5O2, reflects its high degree of fluorination, which imparts distinct electronic and steric properties that are exploited in various chemical applications.
The significance of 2,3-Difluoro-4-(trifluoromethyl)benzoic acid lies in its utility as a building block for more complex molecules. In pharmaceutical research, this compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) that exhibit potent biological activity. The trifluoromethyl group, in particular, is a well-known pharmacophore that enhances metabolic stability and binding affinity to biological targets. This feature has made fluorinated benzoic acids valuable candidates for drug discovery programs targeting a wide range of diseases.
Recent advancements in medicinal chemistry have highlighted the role of fluorinated aromatic compounds in developing next-generation therapeutics. Studies have demonstrated that the introduction of fluorine atoms into aromatic rings can modulate drug properties such as lipophilicity, solubility, and pharmacokinetic profiles. For instance, 2,3-Difluoro-4-(trifluoromethyl)benzoic acid has been employed in the synthesis of kinase inhibitors, where its fluorinated structure contributes to improved selectivity and efficacy. The compound's ability to serve as a scaffold for generating structurally diverse derivatives has opened new avenues for therapeutic innovation.
In agrochemical applications, 2,3-Difluoro-4-(trifluoromethyl)benzoic acid plays a crucial role in the development of advanced crop protection agents. The presence of fluorine atoms enhances the bioactivity and environmental stability of agrochemicals, making them more effective against pests and diseases while minimizing ecological impact. Researchers have leveraged this compound to create novel herbicides and fungicides that offer improved performance compared to traditional chemical formulations. The growing demand for sustainable agricultural practices has further underscored the importance of fluorinated intermediates like 2,3-Difluoro-4-(trifluoromethyl)benzoic acid in this sector.
The synthetic methodologies for preparing 2,3-Difluoro-4-(trifluoromethyl)benzoic acid have also seen significant refinement. Modern synthetic routes often involve multi-step processes that incorporate advanced catalytic systems and green chemistry principles. For example, transition metal-catalyzed cross-coupling reactions have been utilized to construct the desired fluorinated benzene core efficiently. Additionally, solvent-free or aqueous-based synthetic protocols have been explored to reduce environmental footprints while maintaining high yields and purity standards. These innovations reflect the broader industry trend toward sustainable and scalable manufacturing processes.
The chemical properties of 2,3-Difluoro-4-(trifluoromethyl)benzoic acid make it an attractive candidate for further functionalization. Researchers have explored various derivatization strategies, including esterification, amidation, and alkylation, to generate novel compounds with tailored biological activities. These derivatives have been investigated for their potential in treating neurological disorders, infectious diseases, and cancer. The compound's reactivity at multiple positions allows for precise structural modifications, enabling chemists to fine-tune properties such as solubility and bioavailability.
In conclusion,2,3-Difluoro-4-(trifluoromethyl)benzoic acid (CAS No. 23742-17-8) represents a critical component in modern chemical synthesis with far-reaching implications across pharmaceuticals and agrochemicals. Its unique structural features and versatile reactivity have positioned it as a cornerstone intermediate in drug discovery and crop protection research. As scientific understanding advances, the applications of this compound are expected to expand further, driving innovation in both academic and industrial settings.
23742-17-8 (2,3-Difluoro-4-(trifluoromethyl)benzoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)